(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate
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Overview
Description
(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate, also known as Estradiol valerate, is a synthetic estrogen. It is widely used in hormone replacement therapy and other medical applications. This compound is a derivative of estradiol, a naturally occurring estrogen, and is designed to provide a longer duration of action compared to estradiol itself .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate typically involves the esterification of estradiol with valeric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of estrone valerate.
Reduction: Reduction reactions can convert the compound back to estradiol.
Substitution: Halogenation or other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include estrone valerate (from oxidation) and estradiol (from reduction). Substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry and for studying estrogenic activity.
Biology: Employed in studies related to hormone regulation and reproductive biology.
Medicine: Widely used in hormone replacement therapy for menopausal symptoms and in the treatment of certain cancers.
Industry: Utilized in the formulation of various pharmaceutical products.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The molecular targets include various genes involved in cell growth, differentiation, and reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound, which has a shorter duration of action.
Estrone Valerate: Another esterified form of estrone with similar applications.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate is unique due to its longer duration of action compared to estradiol. This makes it particularly useful in hormone replacement therapy, where sustained estrogenic activity is desired .
Properties
Molecular Formula |
C23H32O4 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3,6-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) pentanoate |
InChI |
InChI=1S/C23H32O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19-21,24-25H,3-5,8-11,13H2,1-2H3 |
InChI Key |
PRZIFAMBDFWLSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)O)O)C |
Origin of Product |
United States |
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